C.I.Direct Red 233
Description
Overview of Direct Dye Classifications and Significance in Textile Industries
Direct dyes are classified based on factors such as their chemical structure, application method, migration properties, and salt or temperature sensitivity blogspot.comvipulorganics.com. Chemically, direct dyes are often salts of complex sulfonic acids, with more than 75% containing azo structures, predominantly disazo or polyazo types daffodilvarsity.edu.bdchemicalbook.comquora.com.
Classification based on application properties includes three main classes:
Class A (Self-Leveling Dyes): These dyes exhibit good migration and leveling properties, typically not requiring salt for exhaustion and reaching maximum exhaustion at 60–80°C. daffodilvarsity.edu.bdblogspot.comvipulorganics.comtextilelearner.net
Class B (Salt-Controllable Dyes): These dyes have poorer leveling power, and their exhaustion is controlled by the controlled addition of salt. daffodilvarsity.edu.bdblogspot.comvipulorganics.comtextilelearner.net
Class C (Temperature-Controllable Dyes): These dyes are not self-leveling and are highly sensitive to salt; their exhaustion requires control by both salt addition and temperature, often reaching equilibrium at temperatures higher than 100°C. daffodilvarsity.edu.bdblogspot.comvipulorganics.com
Direct dyes hold significant importance in the textile industry due to their ability to impart vibrant and long-lasting colors to cellulosic fibers primachemicals.com. They are extensively used in the apparel and fashion industry, as well as for home textiles like bed linens and curtains primachemicals.comdyespigments.netmeghmaniglobal.com. Their ease of application and the wide range of available hues make them an indispensable tool for textile manufacturers primachemicals.comdyespigments.net. While they generally exhibit good brightness and intense color, their wash fastness can be a limitation, often requiring after-treatment to improve this property daffodilvarsity.edu.bddyespigments.netvipulorganics.comtextilelearner.netvipulorganics.com.
General Characteristics of Azo Dyes and their Industrial Applications
Azo dyes are synthetic organic compounds characterized by the presence of one or more azo groups (-N=N-) linking two aromatic or heteroaromatic systems jchemrev.comwikipedia.orgsensientpharma.com. They constitute the largest group of synthetic dyes and are widely manufactured mst.dk. Azo dyes are responsible for a broad spectrum of colors, including yellow, orange, red, brown, and blue, depending on their precise chemical structure jchemrev.com. The vivid colors of aryl azo compounds are a consequence of π-delocalization within their structure wikipedia.org.
These dyes are widely used across various industries due to their color intensity, durability, and versatility sensientpharma.com. Their primary industrial application is in the textile industry for coloring fabrics like cotton, wool, and silk jchemrev.comwikipedia.orgsensientpharma.com. Beyond textiles, azo dyes are utilized in the leather, paper, and ink industries dyespigments.netemrays.usmeghmaniglobal.comwikipedia.org. Some azo dyes also find applications as acid-base indicators and in the pharmaceutical and cosmetics industries wikipedia.orgsensientpharma.comdyespigments.net.
A key characteristic of azo dyes is their synthesis, typically achieved through a diazotization reaction followed by coupling. This involves transforming an aromatic amine into a diazonium compound, which then reacts with a coupling partner, such as a phenol, naphthol, or amine, to form the dye molecule wikipedia.orgmst.dk. The chemical diversity achievable through the selection of different diazo and coupling components allows for a wide range of colors and properties mst.dk.
Historical Development and Research Trajectory of Direct Azo Dyes
The historical development of synthetic dyes began in the mid-19th century, with the accidental discovery of mauveine in 1856 by William Henry Perkin marking a significant turning point primachemicals.comscribd.com. This discovery laid the foundation for the synthetic dye industry and spurred the development of various dye classes, including azo dyes scribd.com.
The discovery of diazo compounds by Johann Peter Griess around 1858 was crucial to the development of azo dyes jchemrev.comjchemrev.comnih.gov. The diazotization reaction he developed eventually led to the azo dye industry nih.gov. Early azo dyes were synthesized by combining diazo compounds with coupling partners like naphthols and amines iipseries.org. The synthesis of the first disazo dye, Biebrich Scarlet, further expanded the possibilities in azo dye chemistry iipseries.org.
A significant breakthrough for direct dyeing came in 1884 with P. Bottiger's patented synthesis of Congo Red (C.I. Direct Red 28), a direct azo dye that could dye cotton without a mordant chemicalbook.comnih.govpsu.edu. This simplicity in application, in contrast to the multi-step processes often required for natural dyes or other synthetic dye classes like mordant or vat dyes, was revolutionary and led to concentrated efforts to discover other direct dyes primachemicals.compsu.edu.
The research trajectory of direct azo dyes has evolved from their initial synthesis and application to focus on improving their properties, such as wash and light fastness, and exploring new derivatives and synthesis methods vipulorganics.comtubitak.gov.tr. Modern research also includes investigating their environmental impact and methods for their removal from wastewater researchgate.net.
Purpose and Scope of Research on C.I. Direct Red 233 within Academic Disciplines
C.I. Direct Red 233 is a specific chemical compound classified as a direct dye. Research concerning C.I. Direct Red 233 within academic disciplines typically focuses on its chemical and physical properties, synthesis, application in dyeing, and environmental fate.
Academic research may involve detailed studies of its molecular structure and how this structure relates to its dyeing characteristics, such as its affinity for specific fibers and its color properties. Studies might investigate different synthesis routes for C.I. Direct Red 233 or related analogs to potentially improve yield, purity, or explore structural modifications for altered properties.
Furthermore, research often examines the performance of C.I. Direct Red 233 in dyeing processes, including factors influencing dye uptake, leveling, and fastness properties on various textile materials. This can involve analyzing the interactions between the dye molecules and the fiber structure.
Given that dyes, including azo dyes, can be present in industrial wastewater, academic research also explores methods for the removal or degradation of C.I. Direct Red 233 from aqueous solutions. This can involve investigating various treatment technologies, such as adsorption, oxidation, or biological degradation. For example, studies have investigated the adsorptive removal of direct azo dyes like C.I. Direct Red 23 from textile wastewaters using materials such as anion exchange resins researchgate.net. Research on the degradation mechanisms of direct dyes by advanced oxidation processes is also conducted researchgate.net.
The scope of research on C.I. Direct Red 233 within academic disciplines is primarily centered on understanding its fundamental chemical behavior, optimizing its application in relevant industries, and addressing potential environmental concerns associated with its use.
Properties
CAS No. |
12235-83-5 |
|---|---|
Molecular Formula |
C8H10ClN |
Origin of Product |
United States |
Chemical Structure and Reactivity Considerations for C.i. Direct Red 233
Molecular Architecture of C.I. Direct Red 233
C.I. Direct Red 233 is a disazo dye, meaning its structure contains two azo groups (-N=N-) worlddyevariety.comcolorantsgroup.com. Its molecular formula is C₃₅H₂₅N₇Na₂O₁₀S₂ sigmaaldrich.comnih.gov. The molecular weight is approximately 813.72 g/mol . sigmaaldrich.comchembk.com The structure features a complex arrangement of aromatic rings linked by azo bridges, along with other substituents. nih.gov
Electron Delocalization and Spectroscopic Behavior
The extensive system of alternating single and double bonds, including the azo groups and aromatic rings, allows for significant electron delocalization (resonance) across the molecule. This delocalization is fundamental to the dye's ability to absorb light in the visible region of the spectrum, resulting in its red color. scienceworldjournal.orgmdpi.com
Spectroscopic analysis, particularly UV-Visible spectroscopy, is crucial for studying the electronic transitions within the dye molecule. The absorption maximum (λmax) of C.I. Direct Red 233 in water is reported to be 507 nm, with an extinction coefficient (ε) of ≥15000 at 500-516 nm. sigmaaldrich.com This λmax corresponds to the wavelength of light most strongly absorbed by the dye, with the perceived color being the complementary color (red). Changes in the extent of electron delocalization due to factors like pH or interaction with other substances can lead to shifts in the absorption maximum and, consequently, changes in color. scienceworldjournal.org
Infrared (IR) spectroscopy can be used to identify the presence of characteristic functional groups within the molecule, such as the azo group (-N=N- stretching vibration typically around 1458-1411 cm⁻¹) and sulfonic acid groups (-S=O stretching vibration). scienceworldjournal.org
Chemical Stability and Factors Influencing Reactivity in Aqueous Systems
C.I. Direct Red 233 exists as a purplish-red powder that is soluble in water, yielding a bright red solution. worlddyevariety.comchembk.com Its solubility in water is reported as medium, with a solubility of 30 g/L at 80 °C. worlddyevariety.comchembk.com It is slightly soluble in ethanol (B145695) and insoluble in acetone. worlddyevariety.comchembk.com
The chemical stability of C.I. Direct Red 233 in aqueous systems can be influenced by several factors, including pH, temperature, and the presence of other chemical species.
pH: The color of C.I. Direct Red 233 is sensitive to pH. In concentrated sulfuric acid, it appears red to magenta, turning brownish-orange upon dilution. chembk.com In concentrated nitric acid, an orange-yellow precipitate is formed. chembk.com In concentrated sodium hydroxide (B78521), it turns red-orange, while concentrated ammonia (B1221849) water results in a red color. chembk.com Adding dilute sulfuric acid to an aqueous solution turns it light blue, and concentrated hydrochloric acid produces a wine-red precipitate. worlddyevariety.comchembk.com These color changes indicate structural rearrangements or protonation/deprotonation events influenced by pH.
Temperature: Temperature affects the solubility of the dye; its affinity for cellulose (B213188) fibers is highest between 80-100 °C during dyeing. worlddyevariety.com Elevated temperatures might also influence the rate of degradation reactions.
Presence of Ions: The presence of metal ions can affect the dye's color and stability. Copper ions can cause the color shade to become darker, while iron ions have little effect. worlddyevariety.comchembk.com
Reducing and Oxidizing Agents: Azo dyes, including C.I. Direct Red 233, are susceptible to reductive cleavage of the azo bond, which can lead to the formation of potentially harmful aromatic amines. scielo.brnih.gov This reaction is particularly relevant in anaerobic environments and can be facilitated by microorganisms or certain chemical reducing agents. The dye can also undergo oxidation and substitution reactions under specific conditions.
Research findings indicate that the reductive cleavage of the azo linkages is a primary pathway for the degradation of azo dyes. scielo.brnih.gov Studies on similar benzidine-based dyes have shown that bacteria can cleave the azo bonds, producing aromatic amines. nih.gov
Table 1: Properties of C.I. Direct Red 233
| Property | Value | Source |
| Molecular Formula | C₃₅H₂₅N₇Na₂O₁₀S₂ | sigmaaldrich.comnih.gov |
| Molecular Weight | 813.72 g/mol | sigmaaldrich.comchembk.com |
| Colour Index Number | 29160 | sigmaaldrich.comchembk.com |
| CAS Number | 3441-14-3 | worlddyevariety.comsigmaaldrich.comchembk.comnih.gov |
| Physical Appearance | Purplish-red or Red purple powder | worlddyevariety.comchembk.com |
| Solubility in Water | Medium; 30 g/L at 80 °C; Bright red solution | worlddyevariety.comchembk.com |
| Solubility in Ethanol | Slightly soluble (orange) | worlddyevariety.comchembk.com |
| Solubility in Acetone | Insoluble | worlddyevariety.comchembk.com |
| λmax (in water) | 507 nm | sigmaaldrich.com |
| Extinction Coefficient ε | ≥15000 at 500-516 nm (in water, 0.04 g/L) | sigmaaldrich.com |
Table 2: pH Sensitivity of C.I. Direct Red 233
| Medium/Condition | Observed Color/Behavior | Source |
| Concentrated Sulfuric Acid | Red to magenta | chembk.com |
| Diluted Sulfuric Acid | Brownish-orange | chembk.com |
| Concentrated Nitric Acid | Orange-yellow precipitate | chembk.com |
| Concentrated NaOH | Red-orange | chembk.com |
| Concentrated Ammonia Water | Red | chembk.com |
| Dilute Sulfuric Acid (aq) | Light blue | worlddyevariety.comchembk.com |
| Concentrated HCl (aq) | Wine-red precipitate | worlddyevariety.comchembk.com |
| 10% Sodium Carbonate (aq) | No change | worlddyevariety.com |
Synthesis and Manufacturing Processes of C.i. Direct Red 233
Industrial Synthetic Pathways
The synthesis of direct red dyes, including C.I. Direct Red 233, often involves diazotization and coupling reactions. google.comekb.eg A common approach for synthesizing direct dyes containing urea (B33335) derivatives involves the phosgenation of suitable diazo dyes. For instance, Direct Red 23 (C.I. 27680), which is structurally related to Direct Red 233, can be produced by coupling N-acetyl-J acid and then diazotizing 6-amino-3,4'-azodibenzene-sulfonic acid. The acetyl group is hydrolyzed before the phosgenation step. ekb.eg Another patent describes a non-phosgene method for synthesizing red direct dyes, involving raw material selection, condensation, diazotization, and coupling steps. google.com This non-phosgene route aims for improved safety, convenience, and lower production costs. google.com
Diazotization typically involves reacting a primary aromatic amine with nitrous acid, generated from sodium nitrite (B80452) and an acid like hydrochloric acid, at low temperatures (around 0-5°C). ekb.egkci.go.kr The resulting diazonium salt is then coupled with a coupling component, often a naphthol or an amine, to form the azo linkage. ekb.egkci.go.kr
Raw Material Feedstocks and Precursors in Dye Synthesis
The synthesis of azo dyes, including direct red dyes, relies on specific aromatic amines and coupling components as primary raw materials. While the precise precursors for C.I. Direct Red 233 were not explicitly detailed in the search results, the general synthesis of similar azo dyes provides insight. For example, the synthesis of C.I. Acid Red 233 involves the diazotization of 2-Amino-5-nitrophenol and coupling with 2-Chloro-4-acetoacetamido-5-methoxybenzenesulfonic acid. worlddyevariety.com The non-phosgene synthesis method for a red direct dye mentions using "acid that is situated between" as a raw material, followed by condensation, diazotization, and coupling. google.com The synthesis of C.I. Pigment Red 57:1, another azo pigment, utilizes 4B acid and Bon-acid as precursors, undergoing diazotization and coupling. kci.go.kr
Based on the structure of C.I. Direct Red 233 being a 1:2 chromium complex colorbloomdyes.comworlddyevariety.com, chromium compounds would also be essential raw materials in the manufacturing process, likely involved in a metallization step to form the complex.
Process Optimization in Dye Manufacturing
Optimization in dye manufacturing processes aims to improve efficiency, yield, purity, and environmental impact. For direct dyes, this can involve refining reaction conditions such as temperature, pH, and reaction time during diazotization and coupling. kci.go.krguidechem.com Controlling the amount of reactants, like hydrochloric acid and sodium nitrite in diazotization, and pH during coupling, can influence the characteristics of the final dye product, such as particle size and color shade. kci.go.kr
Modern approaches to dye manufacturing also focus on reducing waste and improving product quality. Eliminating traditional steps like salting out, filtration, and concentration, and instead using methods like direct spraying of the original pulp followed by spray drying, can lead to higher purity, better batch consistency, and reduced wastewater discharge. guidechem.com
While the search results did not provide specific optimization data for the synthesis of C.I. Direct Red 233 itself, studies on the treatment of C.I. Direct Red 23 wastewater using processes like ozonation under UV irradiation highlight the importance of optimizing parameters like initial dye concentration, ozone flow rate, and pH for efficient decolorization. This suggests that process optimization is a critical aspect of managing the environmental impact of dye manufacturing.
By-product Formation and Process Efficiency
By-product formation is an inherent aspect of chemical synthesis, and dye manufacturing is no exception. In azo dye synthesis, incomplete reactions or side reactions can lead to the formation of various impurities. For instance, reduction of azo bonds can result in the formation of aromatic amines, some of which can be toxic. pjoes.com Oxidation and substitution products can also form depending on the reaction conditions.
Traditional dye manufacturing processes involving salting out and filtration can introduce impurities and salts that affect the purity, strength, and solubility of the dye. guidechem.com These processes also generate significant amounts of colored wastewater containing unreacted raw materials, intermediates, auxiliary dyes, and salts. guidechem.com
Interactions with Textile Fibers and Dyeing Mechanisms
Adsorption Mechanisms of Direct Dyes onto Cellulosic Fibers
The adsorption of direct dyes onto cellulosic fibers is a multifaceted process involving several types of intermolecular interactions. The long, linear, and planar structure characteristic of many direct dyes, including C.I. Direct Red 233, allows them to align closely with the cellulose (B213188) polymer chains, maximizing the contact area for these interactions insidecotton.com.
Hydrogen bonding plays a significant role in the adsorption of direct dyes onto cellulose. Cellulose fibers contain a large number of hydroxyl (-OH) groups, which can act as hydrogen bond donors and acceptors insidecotton.commdpi.com. Direct dyes, possessing various electronegative atoms such as oxygen and nitrogen within their molecular structure, can form hydrogen bonds with these hydroxyl groups on the cellulose chains insidecotton.comrexresearch1.com. This formation of multiple hydrogen bonds between the dye molecule and the cellulose polymer contributes significantly to the substantivity and retention of the dye within the fiber matrix austinpublishinggroup.cominsidecotton.com.
In addition to hydrogen bonding, Van der Waals forces contribute to the physical adsorption of direct dyes onto cellulosic fibers mdpi.comncsu.edu. These weak, short-range attractive forces exist between all molecules and surfaces. The large molecular size and extended aromatic systems often present in direct dyes increase the cumulative effect of Van der Waals forces, further enhancing the attraction to the cellulose surface insidecotton.com. While cellulose is generally hydrophilic due to its abundant hydroxyl groups, certain regions or the non-polar parts of the dye molecule can also engage in hydrophobic interactions, particularly as water is excluded from the dye-fiber interface ncsu.eduacs.org.
Cellulosic fibers in an aqueous medium typically develop a negative surface charge, often quantified by their zeta potential, due to the ionization of carboxyl groups present in the fiber whiterose.ac.uk. C.I. Direct Red 233, being an anionic dye due to the presence of sulfonate groups, carries a negative charge in the dyebath ncsu.eduniscpr.res.in. This results in an electrostatic repulsion between the negatively charged dye anions and the negatively charged fiber surface rexresearch1.comncsu.eduwhiterose.ac.uk. While this repulsion initially hinders dye uptake, it can be mitigated or overcome by adjusting dyebath parameters, particularly through the addition of electrolytes rexresearch1.comncsu.eduwhiterose.ac.uk. Conversely, modifying cellulose to introduce cationic sites can enhance electrostatic attraction with anionic dyes mdpi.com.
Van der Waals and Hydrophobic Interactions
Influence of Dyebath Parameters on Dye Uptake and Fixation
The efficiency and effectiveness of dyeing cellulosic fibers with C.I. Direct Red 233 are highly dependent on the conditions of the dyebath. Parameters such as pH and the concentration of inorganic electrolytes significantly influence the adsorption and fixation of the dye.
The pH of the dyebath affects the surface charge of the cellulosic fiber and can influence the ionization state of certain functional groups within the dye molecule whiterose.ac.ukmdpi.com. Cellulosic fibers exhibit a pH-dependent negative zeta potential, with the negative charge becoming more pronounced at higher (alkaline) pH values due to the increased dissociation of acidic groups whiterose.ac.uk. While direct dyeing is typically carried out in neutral to weakly alkaline conditions, extreme pH values can impact dye aggregation and solubility, thereby affecting dye uptake austinpublishinggroup.com. The interplay between the dye's anionic nature and the fiber's surface charge is mediated by pH, influencing the degree of electrostatic repulsion or attraction.
The addition of inorganic electrolytes, commonly sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), is a standard practice in direct dyeing of cellulosic fibers whiterose.ac.ukgnest.orgwhiterose.ac.uk. These salts play a crucial role in promoting dye exhaustion onto the fiber whiterose.ac.ukgnest.org. The primary mechanism for this is the "salting out" effect, where the presence of electrolyte reduces the solubility of the dye in the aqueous dyebath, favoring its migration to the fiber phase ncsu.eduwhiterose.ac.uk. Furthermore, the cations from the added salt help to neutralize the negative surface charge of the cellulosic fiber, reducing the electrostatic repulsion between the fiber and the anionic dye molecules and allowing the shorter-range attractive forces, such as hydrogen bonding and Van der Waals forces, to become more effective in binding the dye to the fiber rexresearch1.comncsu.eduwhiterose.ac.uk. The concentration of electrolyte is critical; insufficient salt may lead to poor exhaustion, while excessive salt can cause dye aggregation in the bath, resulting in uneven dyeing gnest.org.
| Interaction Type | Contribution to Adsorption | Notes |
| Hydrogen Bonding | Significant | Between dye electronegative atoms and cellulose hydroxyl groups. |
| Van der Waals Forces | Contributory | Non-specific attraction, enhanced by dye size and planarity. |
| Hydrophobic Interactions | Potential | Between non-polar regions of dye and fiber. |
| Electrostatic Interactions | Influential | Repulsion between anionic dye and negative fiber; overcome by salt. |
| Dyebath Parameter | Influence on Dyeing |
| pH | Affects fiber surface charge and dye ionization; impacts electrostatic interactions. |
| Inorganic Electrolytes | Reduce dye solubility (salting out); neutralize fiber negative charge; promote uptake. |
Temperature Effects on Dye Diffusion and Sorption Kinetics
Studies on the temperature effects on the diffusion and sorption kinetics of C.I. Direct Red 233 specifically are limited in the provided search results. However, for direct dyes in general, temperature plays a significant role in the dyeing process. Increasing temperature typically enhances the rate of dye diffusion into the fiber by increasing the kinetic energy of the dye molecules and causing the fiber structure to swell, allowing for greater penetration .
Conversely, temperature can also influence the adsorption capacity. For instance, studies on the adsorption of C.I. Direct Red 243 on clay showed that adsorption capacity decreased with increasing temperature, indicating an exothermic adsorption process where the attraction between dye molecules and adsorbent weakens at higher temperatures nih.gov. Similarly, for C.I. Direct Red 23 adsorption onto a sludge biochar-based adsorbent, increasing temperature had a large enhancing effect on adsorption iarc.fr. These contrasting findings highlight that the specific dye-substrate interaction and the nature of the substrate significantly influence the temperature dependence of sorption. While these studies provide insights into the behavior of related direct dyes, specific data on the temperature effects for C.I. Direct Red 233 on textile fibers requires further investigation.
Mechanisms of Dye Fixation and Color Fastness Enhancement
Achieving adequate color fastness, particularly to wet treatments, is a key challenge with direct dyes due to the non-covalent nature of their interaction with fibers. Various aftertreatment methods and dye fixing agents are employed to enhance the fixation of direct dyes and improve their wash fastness fishersci.at. These methods aim to reduce the mobility and solubility of the dye within the fiber structure.
Chemical Cross-linking Agents
Chemical cross-linking agents can be used to enhance the fixation of dyes by forming covalent bonds with the fiber and potentially encapsulating or reacting with the dye molecules. While specific applications of chemical cross-linking agents for C.I. Direct Red 233 are not detailed in the provided results, general principles for direct dyes and related compounds exist. For example, glutaraldehyde (B144438) has been used as a cross-linking agent for chitosan-based adsorbents to remove C.I. Direct Red 23 from wastewater, demonstrating the potential for cross-linking in interacting with direct dyes. Dye-fixing agents designed for anionic dyes, including direct dyes, can crosslink to textile fibers, improving fastness properties. The mechanism often involves the reaction of the cross-linking agent with functional groups on the fiber, creating a more stable network that physically entraps the dye or forms chemical linkages with appropriately functionalized dyes.
Encapsulation Mechanisms by Fixers
Certain dye fixing agents can enhance color fastness through encapsulation mechanisms. This involves the fixer forming a barrier around the dye molecules within the fiber, reducing their ability to diffuse out during washing. While the provided information mentions encapsulation by fixers for C.I. Direct Red 2, a different dye, the principle can be applied to direct dyes generally. The fixer, often a cationic polymer, can associate with the anionic direct dye and potentially self-aggregate or react to form a larger structure that physically impedes dye migration. This physical entrapment within the fiber matrix contributes to improved wet fastness.
Role of Metal Salts in Dyeing and Fixing Processes (e.g., Copper)
Metal salts, particularly copper salts, have historically been used as aftertreatments for certain direct dyes to improve their wet and light fastness. This "copperizing" process involves the formation of coordination complexes between the metal ions and suitable functional groups within the dye molecule, typically hydroxyl or carboxyl groups located adjacent to azo groups. The formation of these metal-dye complexes increases the molecular size of the dye and reduces its solubility, thereby enhancing its retention within the fiber.
Specific research on the use of copper sulfate as an aftertreatment for C.I. Direct Red 233 on cotton has been documented. Studies investigated the consumption of copper sulfate by cotton fabric dyed with C.I. Direct Red 233 at different application levels. The results showed that the amount of copper consumed increased with the level of dye applied. Interestingly, the fabric dyed with C.I. Direct Red 233 consumed significantly less copper compared to a fabric dyed with C.I. Direct Blue 160 at the same lowest level of applied copper sulfate. This suggests that the complex-forming ability or the number of available coordination sites for copper ions may differ between the two dyes. The distribution of copper is within a system comprising the dye, cellulose, and water.
The following table presents data on copper consumption by cotton fabric dyed with C.I. Direct Red 233:
| Dye | Applied Copper Sulfate (% owf) | Copper Consumed (ppm) |
| C.I. Direct Red 233 | 0.75 | 48.15 |
| C.I. Direct Red 233 | 2.0 | 60.2 |
Data extracted from. Note: % owf refers to percent on weight of fabric.
This data indicates that increasing the applied concentration of copper sulfate leads to increased copper consumption by the dyed fabric, contributing to the fixation process.
Environmental Fate and Remediation of C.i. Direct Red 233
Environmental Occurrence and Distribution in Aquatic Systems
Textile dyeing processes are a major source of dye-laden wastewater, which, if untreated or inadequately treated, is discharged into water bodies. iwaponline.commdpi.com This results in the presence of dyes like C.I. Direct Red 233 in aquatic environments. Direct dyes, including C.I. Direct Red 233, are designed to directly color cellulosic fibers like cotton and viscose and are applied in neutral or weakly alkaline conditions. scientifictemper.com Their incomplete fixation to fibers during dyeing leads to a significant percentage of the dye being released in the effluent. iwaponline.comresearchgate.net The persistence of these dyes in water bodies can lead to issues such as eutrophication, odor, color, and turbidity. iwaponline.comresearchgate.net
Degradation Pathways in Natural Environments
The complex chemical structure of synthetic dyes, particularly the presence of azo bonds, contributes to their resistance to degradation in natural environments. mdpi.comscientifictemper.comijcmas.com However, various processes can lead to their transformation or removal.
Photolytic Degradation Processes
Photolytic degradation involves the breakdown of dye molecules through exposure to light, particularly UV irradiation. Studies have investigated the photocatalytic degradation of C.I. Direct Red 233 in aqueous solutions under UV light, often utilizing catalysts. For instance, the photocatalytic degradation of C.I. Direct Red 233 using a UV/TiO2 system has been studied, with acidic pH found to be suitable for removal. nih.gov Another study explored the photocatalytic degradation of C.I. Direct Red 233 under UV irradiation using a SrTiO3/CeO2 composite catalyst, demonstrating complete decolorization under optimized conditions. nih.govresearchgate.net Light intensity positively affects decolorization efficiency, while higher initial dye concentrations have a negative effect. nih.gov Direct photolysis by UV alone can cleave chemical bonds but may not be highly effective for complete treatment.
Biological Transformation and Bioremediation
Bioremediation techniques, which utilize microorganisms or their enzymes, are considered promising and environmentally friendly approaches for treating dye-containing wastewater. jabonline.insci-hub.senih.gov Microorganisms can degrade or transform dye molecules into less toxic substances. jabonline.insemanticscholar.org
Microbial degradation of azo dyes often involves the cleavage of the azo bond (-N=N-). academicjournals.orgijcmas.comjazindia.comenvirobiotechjournals.com Azoreductase enzymes, produced by various microorganisms, play a crucial role in this process by reducing the azo bond, leading to the formation of colorless aromatic amines. academicjournals.orgijcmas.comjazindia.comenvirobiotechjournals.comacs.org This cleavage is often considered the initial step in the microbial decolorization of azo dyes. acs.org While anaerobic conditions are often favorable for azo bond reduction, some bacteria are capable of degrading azo dyes under aerobic conditions. ijcmas.commdpi.com However, the complete mineralization of the resulting aromatic amines typically requires aerobic conditions. mdpi.comijcmas.commdpi.com Therefore, sequential anaerobic-aerobic processes are often considered ideal for the efficient removal and detoxification of azo compounds. mdpi.commdpi.com Various bacterial strains, fungi, and even algae have demonstrated the ability to decolorize and degrade azo dyes. mdpi.comijcmas.comsemanticscholar.orgenvirobiotechjournals.com
The microbial degradation of azo dyes results in the formation of intermediate metabolites. The cleavage of the azo bond in C.I. Direct Red 233 can lead to the production of aromatic amines. academicjournals.orgijcmas.comjazindia.comenvirobiotechjournals.comacs.org Studies on the enzymatic degradation of Direct Red 23 by Ziziphus mauritiana peroxidases identified four major metabolites. nih.gov The degradation pathway was proposed to involve radical attack on the phenolic ring, leading to cleavage of the chromophore via symmetric and asymmetric pathways, followed by deamination and oxidation reactions, ultimately producing maleic acid as a final product. nih.gov Another study on the degradation of different azo dyes by Franconibacter sp. identified intermediate metabolites such as N,N-dimethylbenzyl-1,4-diamine, sulfonamide, 1,4-diaminobenzene, 2,5-diaminobenzenesulfonic acid, and 1-amino-2-naphthol, noting that some of these can be toxic. acs.org
Microbial Degradation Pathways (e.g., Azoreductase Activity)
Advanced Oxidation Processes (AOPs) for Dye Decolorization and Mineralization
Advanced Oxidation Processes (AOPs) are effective methods for the decolorization and mineralization of recalcitrant organic pollutants like textile dyes. sciencepublishinggroup.compjoes.commdpi.comresearchgate.net These processes typically involve the generation of highly reactive species, such as hydroxyl radicals (HO•), which can rapidly and non-selectively oxidize a wide range of organic compounds. sciencepublishinggroup.commdpi.com
Various AOPs have been applied to the treatment of dyes, including ozonation, UV/H2O2 systems, Fenton, and photo-Fenton processes. sciencepublishinggroup.com Ozonation alone can decolorize dyes through oxidative cleavage of chromophores. pjoes.com The combination of ozonation with UV irradiation (O3/UV) has shown enhanced decolorization efficiency for C.I. Direct Red 23. In a semi-pilot scale study, the O3/UV process achieved a decolorization efficiency of 92.7% for C.I. Direct Red 23 after 30 minutes, compared to 74.9% with ozonation alone. This synergistic effect is attributed to the increased production of hydroxyl radicals, particularly at basic pH.
The efficiency of AOPs can be influenced by parameters such as initial dye concentration, oxidant dose, and pH. pjoes.com Higher dye concentrations can decrease decolorization efficiency in O3/UV processes. Fenton and photo-Fenton processes are also effective in dye removal, with photo-Fenton often showing higher efficiency due to increased hydroxyl radical generation. mdpi.com
Data from a study on the O3/UV treatment of C.I. Direct Red 23 illustrates the effect of initial dye concentration on decolorization efficiency:
| Initial DR23 Concentration (mg/dm³) | Decolorization Efficiency (%) (30 min treatment, O3/UV, pH 10, ozone flow 1.5 g/h) |
| 100 | 92.7 |
| 10000 | 14.1 |
This table highlights the inverse relationship between initial dye concentration and decolorization efficiency under specific O3/UV treatment conditions.
The degradation of organic pollutants by AOPs often follows pseudo-first-order kinetics. AOPs offer advantages such as rapid decolorization and mineralization, and in some cases, minimal sludge production. sciencepublishinggroup.compjoes.comresearchgate.net
Ozonation and UV-Enhanced Ozonation (O₃/UV)
Ozonation involves the use of ozone (O₃) for the oxidation of pollutants. In aqueous solutions, ozone can react directly with dye molecules or decompose to form hydroxyl radicals, which are stronger oxidizing agents mdpi.com. Studies on C.I. Direct Red 23 have shown that ozonation is effective in decolorizing the dye researchgate.net. The decolorization of C.I. Direct Red 23 by ozonation follows pseudo-first-order kinetics researchgate.net.
The efficiency of ozonation is influenced by operational parameters such as dye concentration, pH, and ozone dose researchgate.netmdpi.com. The optimum pH for the decolorization of C.I. Direct Red 23 by ozonation combined with sonolysis was reported to be 8.0 researchgate.net. Increasing the initial concentration of C.I. Direct Red 23 leads to a decreasing rate constant for decolorization researchgate.net. The effect of the ozone dose on dye decolorization is greater than that of sonolysis density researchgate.net.
UV-enhanced ozonation (O₃/UV) combines ozonation with ultraviolet irradiation. UV light can enhance the decomposition of ozone in water, leading to increased production of hydroxyl radicals mdpi.com. This synergistic effect can significantly improve the degradation efficiency compared to ozonation alone . For C.I. Direct Red 23, the O₃/UV process has demonstrated higher decolorization efficiency compared to ozonation or direct UV photolysis alone . For instance, after 30 minutes of treatment, the decolorization efficiency of C.I. Direct Red 23 (100 mg/dm³) was 74.9% with O₃ and 92.7% with O₃/UV at pH 10 .
The O₃/UV process efficiency is also affected by initial dye concentration, ozone mass flow rate, and initial pH . Higher ozone mass flow rates and lower dye concentrations generally lead to increased decolorization efficiency . Basic conditions (e.g., pH 10) favor the O₃/UV process due to enhanced production of hydroxyl radicals . The decolorization process by O₃/UV also follows pseudo-first-order kinetics .
Intermediate products detected during the ozonation and sonolytic ozonation of C.I. Direct Red 23 include naphthalene-2-sulfonic acid, 1-naphthol, urea (B33335), and acetamide (B32628) researchgate.netnih.gov. Further degradation can lead to nitrate (B79036) and sulfate (B86663) ions, and small organic acids like formic, acetic, and oxalic acids researchgate.netnih.gov.
Fenton and Photo-Fenton Reactions
Fenton and Photo-Fenton reactions are AOPs that utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals mdpi.comlu.lv. The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is effective for the degradation of various organic pollutants, including azo dyes researchgate.net. The Photo-Fenton process enhances the Fenton reaction by using UV or visible light to regenerate Fe²⁺ from Fe³⁺ and to photolyze H₂O₂, producing more hydroxyl radicals dntb.gov.ua.
While direct studies specifically on the Fenton or Photo-Fenton degradation of C.I. Direct Red 23 were not extensively detailed in the provided search results, the principles and effectiveness of these processes on similar azo dyes suggest their applicability. Factors influencing the efficiency of the Fenton process generally include reaction time, pH, and the concentrations of hydrogen peroxide and iron ions sums.ac.ir. The optimal pH for the Fenton process is typically acidic (around 3) sums.ac.ir.
Research on other dyes like C.I. Reactive Red 2 has shown that combinations of Fe³⁺ or H₂O₂/Fe³⁺ with O₃ at pH 4, and H₂O₂ or H₂O₂/Fe³⁺ with UV/O₃ at pH 4 or 7, yielded higher decolorization rates compared to O₃ and UV/O₃ alone, indicating the potential for Fenton-like reactions to enhance oxidative degradation nih.gov. The effectiveness of Fenton-like processes using immobilized catalysts has also been explored for dye degradation lu.lv.
Photocatalytic Degradation (e.g., TiO₂, ZnO, Metal-Organic Frameworks)
Photocatalytic degradation involves the use of semiconductor photocatalysts, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which, upon irradiation with UV or visible light, generate reactive species, primarily hydroxyl radicals, that can degrade organic pollutants internationaljournalssrg.org. Metal-Organic Frameworks (MOFs) are also being explored as potential photocatalysts due to their tunable structures and properties mdpi.com.
Studies have investigated the photocatalytic degradation of C.I. Direct Red 23 using catalysts like SrTiO₃/CeO₂ composite under UV irradiation nih.gov. This composite material showed higher photocatalytic activity for the decolorization of C.I. Direct Red 23 compared to pure SrTiO₃ powder nih.gov.
The efficiency of photocatalytic degradation is influenced by factors such as catalyst dose, pH, initial dye concentration, and light intensity nih.gov. For the SrTiO₃/CeO₂ composite, optimal conditions for C.I. Direct Red 23 degradation included a catalytic dose of 1.5 g/L and a pH of 12.0 under UV irradiation nih.gov. Light intensity positively affects decolorization efficiency, while increasing initial dye concentration has a negative effect nih.gov.
The primary mechanism for the generation of hydroxyl radicals in semiconductor photocatalysis involves the absorption of photons with energy equal to or greater than the band gap of the semiconductor. This excitation promotes an electron from the valence band to the conduction band, creating an electron-hole pair researchgate.net. The generated holes in the valence band can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to produce hydroxyl radicals (h⁺ + H₂O → •OH + H⁺ or h⁺ + OH⁻ → •OH) researchgate.net. Electrons in the conduction band can react with molecular oxygen to form superoxide (B77818) radicals (e⁻ + O₂ → O₂•⁻), which can further participate in reactions leading to the formation of hydroxyl radicals researchgate.net.
The photocatalytic activity of semiconductors is significantly influenced by their properties, including crystal structure, particle size, surface area, and morphology internationaljournalssrg.org. Doping the semiconductor with other elements or coupling it with other materials can enhance its photocatalytic efficiency by improving charge separation, extending light absorption to the visible spectrum, or providing more active sites internationaljournalssrg.orgnih.gov. For example, the SrTiO₃/CeO₂ composite showed enhanced activity for C.I. Direct Red 23 degradation compared to pure SrTiO₃, suggesting a beneficial influence of the composite structure nih.gov. The proportion of components in composite materials, such as the ratio of TiO₂ to bamboo charcoal, can also impact decolorization efficiency internationaljournalssrg.org.
Mechanism of Hydroxyl Radical Generation
Sonolytic Degradation Techniques
Sonolytic degradation utilizes ultrasonic waves to induce cavitation in the water, leading to the formation, growth, and collapse of bubbles researchgate.net. This process generates localized high temperatures and pressures within the collapsing bubbles, as well as shear forces, which can cause the thermal decomposition and oxidation of organic pollutants researchgate.net. Additionally, cavitation can produce reactive species like hydroxyl radicals through the sonolysis of water molecules researchgate.netresearchgate.net.
Studies have investigated the sonolytic degradation of C.I. Direct Red 23, sometimes in combination with other AOPs researchgate.netresearchgate.netnih.gov. Sonolysis alone can contribute to the degradation of azo dyes researchgate.net. The efficiency of sonolytic degradation is influenced by parameters such as ultrasonic frequency, power density, and the presence of other substances researchgate.netresearchgate.net.
Hybrid AOP Systems and Synergistic Effects
Combining different AOPs can lead to synergistic effects, where the combined process achieves higher degradation efficiency than the sum of the individual processes researchgate.netscispace.com. These hybrid systems leverage the advantages of each method to enhance the generation of reactive species and improve mass transfer researchgate.netscispace.com.
Hybrid systems involving ozonation and sonolysis (O₃/US) have been explored for the degradation of C.I. Direct Red 23 researchgate.netresearchgate.netnih.gov. The combination of ozonation and sonolysis was found to be a highly effective way to remove color from wastewater containing C.I. Direct Red 23 researchgate.netnih.gov. This synergistic effect can be attributed to the enhanced decomposition of ozone by ultrasound, leading to increased production of hydroxyl radicals researchgate.net. Operational parameters such as dye concentration, pH, ozone dose, and ultrasonic density influence the efficiency of the combined O₃/US process researchgate.net.
Adsorption-Based Removal Technologies
Adsorption is a widely accepted method for dye removal from wastewater due to its effectiveness, relatively low cost, ease of handling, and potential for adsorbent regeneration nih.gov. The process involves the adherence of dye molecules to the surface of an adsorbent material through physical and chemical forces ekb.eg.
Novel Adsorbent Development and Characterization
Various materials have been explored as adsorbents for C.I. Direct Red 233, ranging from modified natural materials to synthetic composites. Novel adsorbents are continuously being developed to enhance adsorption capacity, efficiency, and cost-effectiveness.
Studies have investigated the use of nanoscale zero-valent iron (nZVI) immobilized on multi-walled carbon nanotubes (MWCNTs) for DR23 removal niscpr.res.in. This composite material was characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to understand its structural and morphological properties relevant to adsorption niscpr.res.in.
Powdered tourmaline (B1171579) (PT), a naturally occurring mineral, has also been studied as an adsorbent for DR23 arabjchem.org. Characterization focused on identifying the functional groups on the tourmaline surface responsible for binding the anionic dye molecules arabjchem.org.
Activated carbon materials, including those derived from agricultural waste like artichoke (Cynara cardunculus), have demonstrated effectiveness in removing DR23 researchgate.netproquest.com. While specific characterization details for artichoke-based activated carbon used for DR23 are not extensively detailed in the snippets, similar studies on dye adsorption using activated carbon highlight the importance of techniques like Fourier transform infrared spectroscopy (FTIR), SEM, XRD, and surface area analysis (e.g., BET) for characterization deswater.com.
A weakly basic anion exchange resin with tertiary amine functionalities, Amberlyst A21 (A21), has been proposed for the adsorptive retention of DR23 mdpi.comnih.gov.
Cellulose (B213188) acetate (B1210297) prepared from Ananas Comous leaves has been explored as a low-cost adsorbent, with characterization performed using FTIR to identify functional groups involved in the adsorption mechanism orientjchem.org. Calcined kaolin (B608303), characterized by techniques such as SEM-EDS, FTIR, TGA, and XRD, has also been investigated for the removal of diazo dyes, including those structurally related to DR23 . Rice husk, in both treated and untreated forms, has been studied as a potential low-cost adsorbent for DR23 researchgate.net.
Adsorption Isotherms and Kinetic Modeling
Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature. Various isotherm models are applied to understand the adsorption mechanism and capacity. Kinetic models, on the other hand, describe the rate of the adsorption process, providing insights into the adsorption mechanism and the rate-limiting steps.
For C.I. Direct Red 233 adsorption, several isotherm models have been applied, including Langmuir, Freundlich, Temkin, Flory-Huggins, Harkins–Jura, Halsey, and Dubinin–Radushkevich models niscpr.res.inarabjchem.orgresearchgate.netmdpi.comproquest.comdeswater.comnih.govorientjchem.orgscirp.org. The Langmuir isotherm model, which assumes monolayer adsorption on a homogeneous surface, has been reported to fit well with experimental data for DR23 adsorption onto nZVI/MWCNTs niscpr.res.in, powdered tourmaline arabjchem.org, activated carbon from artichoke researchgate.netproquest.com, Amberlyst A21 resin mdpi.comnih.gov, and calcined kaolin . The maximum adsorption capacity determined by the Langmuir model varies depending on the adsorbent, with values such as 153 mg/g for powdered tourmaline arabjchem.org, 47.5 mg/g for activated carbon from artichoke researchgate.netproquest.com, and 271.1 mg/g for Amberlyst A21 resin mdpi.comnih.gov. The Freundlich isotherm model, which describes multilayer adsorption on a heterogeneous surface, provided a better fit for the adsorption of Direct Red on cellulose acetate from Ananas Comous leaves orientjchem.org.
Kinetic studies for DR23 adsorption commonly employ models such as pseudo-first-order, pseudo-second-order, Elovich, and intra-particle diffusion models niscpr.res.inarabjchem.orgresearchgate.netmdpi.comdeswater.comnih.govorientjchem.orgscirp.org. The pseudo-second-order kinetic model has frequently shown good agreement with experimental data for DR23 adsorption onto nZVI/MWCNTs niscpr.res.in, activated carbon from artichoke researchgate.netproquest.com, Amberlyst A21 resin mdpi.comnih.gov, calcined kaolin , and cellulose acetate from Ananas Comous leaves orientjchem.org. This suggests that the adsorption rate is controlled by a chemical process involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate niscpr.res.in. Intra-particle diffusion can also play a role in the adsorption process niscpr.res.inarabjchem.orgscirp.org.
Here is a summary of some adsorption isotherm and kinetic parameters reported for C.I. Direct Red 233 on different adsorbents:
| Adsorbent | Isotherm Model (Best Fit) | Maximum Adsorption Capacity (mg/g) | Kinetic Model (Best Fit) | Reference |
| nZVI/MWCNTs | Langmuir | Not specified in snippet | Pseudo-second-order | niscpr.res.in |
| Powdered Tourmaline | Langmuir | 153 | Intra-particle diffusion | arabjchem.org |
| Activated Carbon (Artichoke) | Langmuir | 47.5 | Pseudo-second-order | researchgate.netproquest.com |
| Amberlyst A21 Resin | Langmuir | 271.1 | Pseudo-second-order | mdpi.comnih.gov |
| Calcined Kaolin | Langmuir | 5.39 (for DR-28) | Pseudo-second-order | |
| Cellulose Acetate (Pineapple) | Freundlich | Not specified in snippet | Pseudo-second-order | orientjchem.org |
Note: The value for calcined kaolin is for Direct Red 28, a related diazo dye, as specific capacity for DR23 was not found in the snippet.
Thermodynamic Aspects of Adsorption
Thermodynamic studies provide information about the feasibility and nature of the adsorption process, including enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°).
For the adsorption of DR23 onto nZVI/MWCNTs, the process has been found to be endothermic, indicated by an increase in adsorption with increasing temperature niscpr.res.in. This suggests that higher temperatures favor the adsorption of DR23 onto this material niscpr.res.in.
Studies on the adsorption of Reactive Red 239, a dye with structural similarities to DR23, onto chitosan (B1678972) indicated a spontaneous endothermic physisorption process scirp.org. Conversely, the adsorption of Direct Red on cellulose acetate was reported as endothermic but non-spontaneous orientjchem.org. The endothermic nature in these cases suggests that energy input is required for the adsorption to occur effectively.
Influence of Solution Chemistry on Adsorption Efficiency
The chemical properties of the solution, particularly pH, ionic strength, and the presence of surfactants, significantly influence the efficiency of dye adsorption. These factors can affect the surface charge of the adsorbent, the ionization state of the dye molecules, and the interactions between the dye and the adsorbent.
pH: Solution pH is a critical parameter affecting DR23 adsorption arabjchem.orgresearchgate.netscirp.orgjournalssystem.comdergipark.org.tr. Adsorption of DR23 is generally favored under acidic conditions arabjchem.orgresearchgate.net. This is often attributed to the increased number of positively charged sites on the adsorbent surface at lower pH values, which enhances electrostatic attraction with the anionic dye molecules arabjchem.orgresearchgate.net. At alkaline pH, the adsorption of anionic dyes like DR23 decreases due to competition from hydroxide ions for adsorption sites and electrostatic repulsion between the negatively charged adsorbent surface and dye anions researchgate.net. The pH of the solution influences the surface charge of both the adsorbent and the adsorbate molecules scirp.orgjournalssystem.comdergipark.org.tr.
Ionic Strength: The presence of salts, which contribute to ionic strength, can impact dye adsorption. For powdered tourmaline, increasing ionic strength was found to decrease the adsorption capacity of DR23 arabjchem.org. However, for the adsorption of Direct Orange 26 (another azo dye) on halloysites, no significant effect of ionic strength was observed journalssystem.com. In contrast, the uptake of DR23 by Amberlyst A21 resin was enhanced in the presence of Na2SO4 and Na2CO3 mdpi.com. These varying effects highlight the complex interplay between the dye, adsorbent, and ions in solution.
Surfactants: The presence of surfactants in dye effluents can also affect adsorption. For Amberlyst A21 resin, the adsorption of DR23 decreased in the presence of anionic and non-ionic surfactants mdpi.com. This could be due to competition for adsorption sites or alteration of the dye molecule's behavior in solution.
Regeneration and Reusability of Adsorbent Materials
The ability to regenerate and reuse adsorbent materials is crucial for the economic viability and sustainability of adsorption-based wastewater treatment. Regeneration methods aim to desorb the accumulated dye from the adsorbent surface, restoring its adsorption capacity for subsequent cycles.
Powdered tourmaline demonstrated good reusability, maintaining a significant portion of its dye-adsorption capacity after being subjected to 5 regeneration runs arabjchem.org. However, the regeneration of Amberlyst A21 resin loaded with direct dyes, including DR23, proved challenging, with low desorption percentages observed when using common eluents like 1 M HCl, 1 M NaOH, and 1 M NaCl solutions, even in the presence of methanol (B129727) mdpi.com. This suggests strong interactions between the dye and the resin. For Reactive Red 239 adsorption on chitosan, the adsorbent could be reused after desorption using a NaOH solution scirp.org. General regeneration methods include thermal, chemical, microbiological, and vacuum techniques mdpi.com.
Membrane Separation Technologies for Dye Effluent Treatment
Membrane separation technologies, such as nanofiltration (NF), have emerged as promising methods for the treatment of colored wastewaters containing dyes like C.I. Direct Red 233 . These technologies physically separate dye molecules from water based on size exclusion and charge interactions.
Nanofiltration membranes are considered particularly useful for the comprehensive treatment of colored wastewater . A carbonate modified polyester (B1180765) nanofiltration membrane has shown high rejection rates for DR23, achieving 95.2% removal in one study researchgate.net.
The performance of nanofiltration membranes for dye removal is influenced by operating variables such as pressure and solution pH . For a related direct red dye, acidic pH and lower pressure were found to favor higher rejection rates . The separation mechanism in nanofiltration is significantly influenced by electrostatic interactions between the charged membrane surface and the ionic dye molecules, which are highly dependent on the solution pH . Changes in pH can alter the surface charge of the membrane due to the ionization or dissociation of functional groups, thereby affecting the degree of electrostatic attraction or repulsion with the dye anions .
Integration of Treatment Methods for Comprehensive Wastewater Remediation
Comprehensive remediation of wastewater containing dyes like C.I. Direct Red 233 often necessitates the integration of multiple treatment methods to overcome the limitations of individual processes and achieve higher removal efficiencies and mineralization. While various individual techniques such as adsorption, biological degradation, and advanced oxidation processes (AOPs) can decolorize or partially degrade dyes, integrated approaches can offer synergistic effects, leading to more complete pollutant removal and detoxification.
One example of an integrated advanced oxidation process applied to C.I. Direct Red 23 is the combination of ozonation with UV irradiation (O3/UV). Studies have investigated the effectiveness of the O3/UV process in a recirculating semi-pilot system for treating C.I. Direct Red 23 (DR23) solutions. This integrated approach demonstrated a higher decolorization efficiency compared to ozonation or UV irradiation alone. After 30 minutes of treatment, the O3/UV process achieved a decolorization efficiency of 92.7% for a 100 mg/dm³ dye solution, whereas O3 alone achieved 74.9% and direct photolysis by UV achieved only 7.1% under the same conditions.
The efficiency of the O3/UV process for C.I. Direct Red 23 decolorization is influenced by operational parameters such as initial dye concentration, ozone mass flow rate, and initial pH. Decolorization efficiency increased with a higher ozone amount and decreased with increasing initial dye concentration. The process was found to be particularly efficient under basic conditions (pH 10), which promotes the production of hydroxyl radicals, key reactive species in AOPs. The decolorization of C.I. Direct Red 23 by O3/UV follows pseudo-first-order kinetics. The synergistic effect between photolysis and ozonation in the O3/UV process at optimal pH leads to a decrease in the electrical energy per order.
Another integrated AOP explored for C.I. Direct Red 23 is the combination of ozonation with sonolysis. This combined process has been studied for the decolorization and degradation mechanism of C.I. Direct Red 23. bibliotekanauki.plresearchgate.net
Beyond the integration of AOPs, comprehensive wastewater remediation often involves combining different types of treatment methods sequentially or simultaneously. For instance, coupling biological treatment with AOPs is considered a promising approach, especially for recalcitrant industrial wastewater like that containing textile dyes. mdpi.comnih.gov Biological methods are often cost-effective and environmentally friendly but may struggle with the complex structures and toxicity of some synthetic dyes. nih.govenvirobiotechjournals.com AOPs, while effective at degrading persistent organic pollutants, can be cost-prohibitive and complex, particularly for high dye concentrations. scispace.com
Integrating biological degradation as a first step can reduce the biodegradable fraction of the wastewater, lowering the chemical or energy input required for subsequent AOPs to treat the remaining contaminants. mdpi.com Conversely, AOPs can be used as a pre-treatment step to break down complex dye molecules into simpler, more biodegradable compounds, making the wastewater more amenable to subsequent biological treatment. researchgate.net
Furthermore, combinations of conventional physicochemical techniques among themselves or with AOPs have also been explored for dye wastewater treatment in general. scispace.com Examples include the combination of coagulation with Fenton oxidation, where chemical coagulation following Fenton's treatment has been shown to improve floc settling, enhance decolorization, and reduce soluble iron. scispace.com Adsorption, another physical method, can be integrated into a treatment train, potentially followed by other methods to address the issue of spent adsorbent disposal. mdpi.commdpi.comnih.gov Filtration technologies, such as nanofiltration and ultrafiltration, can effectively remove many dyes based on size exclusion and can be part of an integrated system. mdpi.com
While specific integrated treatment schemes comprehensively addressing all aspects of C.I. Direct Red 23 wastewater remediation (such as sequential biological and advanced oxidation steps or combinations with adsorption/filtration) are not extensively detailed in the provided search results, the principles of these integrated approaches for dye wastewater in general are applicable. The goal of such integrated systems is to leverage the strengths of different methods to achieve high decolorization, significant reduction in chemical oxygen demand (COD), detoxification of intermediate products (like aromatic amines formed from azo dyes under anaerobic conditions), and ultimately, the safe discharge or reuse of treated water. nih.govresearchgate.net
Here is a data table summarizing the decolorization efficiency of different processes for C.I. Direct Red 23 based on one of the search results:
| Treatment Process | Initial Dye Concentration (mg/dm³) | Treatment Time (min) | Decolorization Efficiency (%) |
| Direct Photolysis (UV) | 100 | 30 | 7.1 |
| Ozonation (O₃) | 100 | 30 | 74.9 |
| Ozonation/UV (O₃/UV) | 100 | 30 | 92.7 |
Analytical and Spectroscopic Techniques for C.i. Direct Red 233 Research
Quantitative Analysis and Monitoring
UV-Visible Spectrophotometry for Decolorization Studies
UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for monitoring the decolorization of C.I. Direct Red 233. This method is based on the principle that the dye molecule absorbs light in the visible region of the electromagnetic spectrum, giving it its characteristic red color. The intensity of this absorption is directly proportional to the concentration of the dye in the solution, following the Beer-Lambert Law.
Researchers typically determine the maximum absorbance wavelength (λmax) of C.I. Direct Red 233, which corresponds to the highest absorption of light by the dye's chromophoric groups, primarily the azo bonds (-N=N-) and aromatic rings hnu.edu.cnscienceworldjournal.org. By measuring the decrease in absorbance at this λmax over time during a degradation or removal process, the decolorization efficiency can be quantitatively assessed. For instance, studies investigating the treatment of C.I. Direct Red 23 (a related azo dye) have utilized UV-Vis analysis to confirm complete decolorization nih.gov. The reduction in the peak intensity at the characteristic wavelength indicates the breakdown of the chromophore responsible for the color hnu.edu.cn.
Data from decolorization studies using UV-Vis spectrophotometry can be presented in tables showing the percentage of color removal under different experimental conditions, such as varying catalyst concentrations, pH levels, or reaction times.
Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) Assessment
The reduction in TOC and COD indicates the breakdown of the parent dye molecule and its degradation products into simpler, often inorganic, substances like carbon dioxide and water. Studies on the degradation of azo dyes, including those structurally similar to C.I. Direct Red 233, frequently report TOC and COD removal efficiencies alongside decolorization rates mdpi.combibliotekanauki.plnih.govgjesm.netcapes.gov.bracs.org. High decolorization efficiency does not always correlate with high TOC or COD removal, as intermediate products, though colorless, may still contribute significantly to the organic load mdpi.com.
Research findings often include data tables comparing the percentage removal of color, COD, and TOC under various treatment conditions to evaluate the effectiveness of a process in achieving complete mineralization. For example, one study on C.I. Direct Red 23 reported a 69% reduction in COD after 240 minutes, despite achieving complete decolorization within 60 minutes nih.gov. Another study on a different dye showed that while high color removal (>97%) was achieved rapidly, TOC removal was significantly lower (max. 37%) mdpi.com.
| Parameter | Initial Value | After Treatment (Example) | Removal Efficiency (Example) |
|---|---|---|---|
| Decolorization | 100% Color | 5% Color Remaining | 95% |
| COD | 500 mg/L | 150 mg/L | 70% |
| TOC | 100 mg/L | 40 mg/L | 60% |
Note: Example data based on general findings from similar dye degradation studies.
Identification of Degradation Intermediates and Products
Identifying the intermediate compounds formed during the degradation of C.I. Direct Red 233 is crucial for understanding the degradation pathways and assessing the potential toxicity of the breakdown products. Various chromatographic and mass spectrometric techniques are employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. In the context of azo dye degradation, GC-MS is often used to identify lower molecular weight aromatic amines and other relatively volatile intermediates formed after the cleavage of the azo bonds nih.govacs.orgresearchgate.netresearchgate.net.
In a study on the degradation of C.I. Direct Red 23, GC-MS was utilized to analyze the degradation products, revealing the presence of four major metabolites nih.gov. The analysis suggested that the degradation process involved the cleavage of the chromophore, leading to the formation of intermediate products that subsequently underwent further reactions like deamination and oxidation nih.gov. GC-MS analysis typically involves separating the compounds based on their boiling points and interaction with the stationary phase in the GC column, followed by fragmentation and detection in the mass spectrometer, which provides a unique mass spectrum for identification by comparison with spectral libraries acs.orgosti.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), including its tandem variant LC-MS/MS, is particularly useful for analyzing polar, non-volatile, or thermally labile compounds that are not suitable for GC-MS. Azo dyes like C.I. Direct Red 233, with their sulfonate groups, are often highly water-soluble and may be better suited for LC-MS analysis nih.govnih.govfrontiersin.orgunl.pt. LC-MS allows for the separation of complex mixtures of degradation intermediates based on their interaction with the liquid chromatography column, followed by detection and identification using mass spectrometry.
LC-MS/MS analyses have been successfully applied to characterize the degradation metabolites of other azo dyes like Congo Red, identifying compounds such as sodium naphthalene (B1677914) sulfonate and cycloheptadienylium nih.gov. Studies on the degradation of C.I. Direct Red 28, a related benzidine-based diazo dye, have employed HPLC coupled with UV detection and GC-MS to identify intermediates, including benzidine (B372746) researchgate.net. LC-MS can provide information on the molecular weight and fragmentation pattern of intermediate products, aiding in the elucidation of degradation pathways frontiersin.org.
Ion Chromatography for Inorganic Ion Detection
Ion Chromatography (IC) is an essential technique for the detection and quantification of inorganic ions and small organic acids that may be formed as a result of the complete breakdown (mineralization) of the dye molecule. The sulfonate groups (-SO3-) present in the structure of C.I. Direct Red 233 can be converted to sulfate (B86663) ions during degradation. Similarly, the breakdown of the organic structure can lead to the formation of small organic acids like oxalic acid, formic acid, and acetic acid, as well as inorganic ions such as ammonium, nitrate (B79036), and nitrite (B80452), depending on the degradation mechanism acs.orgresearchgate.netresearchgate.net.
Studies investigating the degradation of azo dyes have used ion chromatography to monitor the release of sulfate ions or to identify and quantify short-chain organic acids formed as intermediates or final products acs.orgresearchgate.net. For instance, ion chromatography was used to detect oxalic and other acids during the decolorization and degradation of C.I. Direct Red 23 researchgate.net. The detection of these ions provides evidence of the extent of mineralization achieved by a particular treatment process.
| Technique | Analyte Type | Primary Information Provided | Application in C.I. Direct Red 233 Research |
|---|---|---|---|
| UV-Vis Spectrophotometry | C.I. Direct Red 233 | Dye Concentration, Decolorization Rate | Monitoring color removal efficiency nih.gov |
| TOC Analysis | Total Organic Carbon | Total Organic Load, Mineralization Extent | Assessing overall organic pollution reduction nih.govmdpi.combibliotekanauki.pl |
| COD Analysis | Chemical Oxygen Demand | Oxygen Demand of Pollutants | Assessing oxidizable organic and inorganic matter nih.govmdpi.combibliotekanauki.pl |
| GC-MS | Volatile/Semi-volatile Organics | Identification of Lower MW Intermediates | Identifying aromatic amines and other breakdown products nih.govacs.orgresearchgate.net |
| LC-MS | Polar/Non-volatile Organics | Identification of Intermediates | Characterizing a wider range of degradation products researchgate.netnih.govnih.govfrontiersin.org |
| Ion Chromatography | Inorganic Ions, Small Organic Acids | Detection of Mineralization Products | Identifying sulfate, nitrate, and organic acids acs.orgresearchgate.net |
Structural Characterization of C.I. Direct Red 233 and its Derivatives
The structural elucidation and confirmation of C.I. Direct Red 233 and any related derivatives formed during processes like degradation or adsorption are fundamental to understanding its chemical behavior. Techniques such as FTIR, Raman, NMR, and XPS are invaluable in this regard, offering complementary information about vibrational modes, nuclear environments, and elemental composition.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a widely used technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. For azo dyes like C.I. Direct Red 233, FTIR can reveal characteristic absorption bands corresponding to specific bonds and functional groups within the molecule.
Studies on similar direct azo dyes, such as C.I. Direct Red 23, provide insights into the types of peaks expected. Characteristic FTIR peaks for such dyes include those associated with O-H and N-H stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹. Aromatic C=C stretching vibrations are often found around 1600-1610 cm⁻¹. The presence of azo bonds (-N=N-) is typically indicated by peaks in the 1480-1500 cm⁻¹ range. Additionally, C-N stretching vibrations can appear between 1050 and 1380 cm⁻¹, while sulfonate groups (-SO₃) contribute bands, such as symmetric S=O stretching around 1010-1140 cm⁻¹ mdpi.com.
FTIR is also extensively used to study the interaction of dyes with adsorbent materials. By comparing the FTIR spectra of the pure adsorbent, the pure dye, and the dye-loaded adsorbent, researchers can identify shifts in peak positions or changes in intensity that indicate the functional groups involved in the adsorption process deswater.comresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net. These changes can help deduce the nature of the interactions, such as hydrogen bonding, electrostatic attraction, or Van der Waals forces.
Table 1: Typical FTIR Peak Ranges for Functional Groups in Azo Dyes
| Functional Group | Typical FTIR Peak Range (cm⁻¹) | Notes |
| O-H and N-H Stretching | 3300-3500 | Can be broad due to hydrogen bonding |
| Aromatic C=C Stretching | 1600-1610 | Characteristic of aromatic rings |
| Azo (-N=N-) Stretching | 1480-1500 | Key indicator of azo dyes |
| C-N Stretching | 1050-1380 | Present in amine and amide structures |
| Sulfonate (S=O) Stretching | 1010-1140 | Indicates presence of sulfonate groups |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopic technique that complements FTIR. While FTIR measures absorption of infrared light, Raman spectroscopy measures the inelastic scattering of light, providing information about molecular vibrations acs.org. Raman is particularly useful for studying symmetric vibrations and can be applied to aqueous solutions, where water has a weak Raman signal acs.org.
While specific Raman spectra for C.I. Direct Red 233 were not detailed in the search results, the application of Raman spectroscopy to other red dyes and its ability to provide structural information based on molecular vibrations indicate its potential for characterizing C.I. Direct Red 233 and its behavior, such as its interaction with materials researchgate.netdntb.gov.ua.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a complex molecule like C.I. Direct Red 233, which contains aromatic rings, azo groups, amine/amide linkages, hydroxyl groups, and sulfonate groups, NMR spectroscopy would provide a wealth of information. ¹H NMR would show distinct signals for protons in different chemical environments, such as aromatic protons, protons adjacent to nitrogen or oxygen atoms, and potentially exchangeable protons from hydroxyl or amine groups. ¹³C NMR would provide signals for each unique carbon atom in the molecule, offering further confirmation of the structure.
Although specific NMR data for C.I. Direct Red 233 were not found in the provided search results, NMR has been used to characterize the structure of organic molecules and adsorbents used in dye removal studies researchgate.netresearchgate.net. The application of high-field NMR would be essential for complete structural assignment of C.I. Direct Red 233 and its derivatives.
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
XPS is a surface-sensitive elemental analysis technique that provides information about the elemental composition and the chemical states of elements present in the top few nanometers of a material's surface mdpi.com202.38.64ethz.chfree.fr. For studies involving the interaction of C.I. Direct Red 233 with solid materials, such as adsorbents or membranes, XPS can be used to confirm the presence of the dye on the surface and to investigate the chemical environment of specific elements involved in the interaction.
C.I. Direct Red 233 contains carbon, hydrogen, nitrogen, oxygen, and sulfur, and likely sodium if it is a salt. XPS analysis of a material before and after adsorption of C.I. Direct Red 233 would show an increase in the atomic percentages of nitrogen and sulfur on the surface, confirming the presence of the dye. Furthermore, high-resolution XPS spectra of elements like nitrogen, oxygen, and sulfur can provide information about their chemical states, potentially indicating how the dye is bound to the surface (e.g., through interactions involving sulfonate groups, amine groups, or hydroxyl groups) nih.gov.
XPS has been successfully applied in studies characterizing adsorbents before and after the adsorption of various dyes, demonstrating its capability to provide elemental and chemical state information at the surface level nih.govresearchgate.netnih.gov.
Microscopic Techniques for Adsorbent and Material Characterization (e.g., SEM-EDX)
Microscopic techniques, particularly Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX), are crucial for characterizing the morphology and elemental composition of materials involved in interactions with C.I. Direct Red 233, such as adsorbent materials.
SEM provides high-resolution images of the surface morphology, revealing details about the texture, porosity, and structure of the material deswater.comresearchgate.netmdpi.comresearchgate.net. By comparing SEM images of an adsorbent before and after contact with C.I. Direct Red 233, researchers can observe changes in the surface that may result from dye adsorption, such as the formation of a layer of dye on the surface or alterations in the material's texture.
EDX, when coupled with SEM, provides elemental analysis of the specific areas being imaged researchgate.netresearchgate.netnih.govmdpi.comresearchgate.netrsc.orgeuropa.eu. This allows for the identification and quantification of elements present on the material's surface. In the context of dye adsorption, EDX can confirm the presence of elements characteristic of C.I. Direct Red 233 (C, N, O, S, Na) on the adsorbent surface after the adsorption process nih.govresearchgate.net. Changes in the elemental composition ratios before and after adsorption provide strong evidence for the successful uptake of the dye by the material.
Studies utilizing SEM-EDX to characterize adsorbents for dye removal have shown its effectiveness in visualizing surface changes and confirming dye loading through elemental analysis researchgate.netmdpi.com. For instance, EDX analysis of clay before and after adsorption of direct dyes revealed changes in the elemental composition of the clay surface due to the presence of the adsorbed dye researchgate.net.
Table 2: Information Provided by SEM-EDX in Dye Adsorption Studies
| Technique | Information Provided | Application in Dye Research |
| SEM | Surface morphology, texture, porosity, structure | Visualizing changes in adsorbent surface upon dye adsorption |
| EDX | Elemental composition (qualitative and quantitative) | Confirming presence of dye elements on adsorbent surface; analyzing elemental distribution |
These analytical and spectroscopic techniques collectively provide a comprehensive suite of tools for investigating the structural properties of C.I. Direct Red 233 and its interactions with various materials, contributing significantly to research in areas such as dye synthesis, application, and environmental remediation.
Computational and Theoretical Studies
Molecular Modeling and Simulations of Dye Interactions
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure, properties, and reactivity of molecules. For C.I. Direct Red 233, DFT calculations can provide information about its optimized molecular geometry, electronic distribution, frontier molecular orbitals (HOMO and LUMO), and spectroscopic properties. These parameters are crucial for understanding the dye's chemical behavior, including its susceptibility to oxidation, reduction, or other degradation processes. DFT calculations are widely used to study the electronic and optical properties of dyes, including their absorption spectra and charge transfer characteristics, particularly in the context of applications like dye-sensitized solar cells. researchgate.netmdpi.com The accuracy of DFT calculations depends on the chosen functional and basis set. acs.org While direct studies applying DFT specifically to the degradation mechanisms or electronic structure of C.I. Direct Red 233 were not prominently featured in the search results, DFT is a standard tool for such investigations in dye chemistry. Studies on the degradation of other azo dyes often utilize DFT to explore potential reaction pathways and the stability of intermediates. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Degradation Prediction
Quantitative Structure-Activity Relationship (QSAR) models aim to establish relationships between the chemical structure of a compound and its biological activity or property, such as its degradation rate or toxicity. For C.I. Direct Red 233, QSAR studies could potentially be used to predict its persistence in the environment or the degradability under specific conditions based on its molecular descriptors. QSAR methods have been applied to predict various ecotoxicological properties of dyes, including their degradation products and abiotic degradation. springernature.comdntb.gov.ua By analyzing a dataset of structurally related dyes and their degradation characteristics, a QSAR model could be developed to estimate the degradation potential of C.I. Direct Red 233. These models can help prioritize research efforts and assess the potential environmental fate of the dye without conducting extensive experimental studies for every condition.
Kinetic Modeling of Degradation and Adsorption Processes
Kinetic modeling is essential for understanding the rate and mechanism of dye degradation and adsorption processes. For C.I. Direct Red 233, kinetic models can describe how the dye is removed from water by adsorption onto various materials or how it breaks down under different treatment methods (e.g., advanced oxidation processes). Common kinetic models include pseudo-first-order and pseudo-second-order models for adsorption, and various reaction kinetic models for degradation. Studies on the adsorption of other direct dyes, such as C.I. Direct Red 23 (a different dye with a similar name) and C.I. Direct Red 243, have shown that the pseudo-second-order kinetic model often provides a good fit to experimental data, suggesting that the adsorption rate is dependent on the concentration of both the dye and the adsorbent. nih.govdeswater.compjoes.comajol.info
For example, in a study on the adsorption of C.I. Direct Red 23 onto an anion exchange resin, the pseudo-second-order model was found to be suitable for describing the kinetic data. nih.gov The amount of dye adsorbed at equilibrium increased with contact time, reaching a plateau after a certain period. nih.gov
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| C.I. Direct Red 233 | 91330 |
Detailed Research Findings and Data Tables
While comprehensive data tables specifically for C.I. Direct Red 233 across all requested computational studies were not found in the initial search, the search results for related dyes provide examples of the types of data generated in such studies.
For instance, kinetic studies on the adsorption of dyes often report parameters from fitted models.
Example Data Table (Illustrative, based on related dye studies)
| Kinetic Model | Rate Constant (k) | Correlation Coefficient (R²) |
| Pseudo-First-Order | [Value] | [Value] |
| Pseudo-Second-Order | [Value] | [Value] |
| Intraparticle Diffusion | [Value] | [Value] |
Molecular modeling studies might report binding energies, distances between interacting atoms, or stability metrics from simulations (e.g., RMSD in MD simulations). rsc.orgmdpi.combiorxiv.org DFT studies would typically provide orbital energies, band gaps, and atomic charge distributions. researchgate.netmdpi.commostwiedzy.pl QSAR studies would present the developed models, including the molecular descriptors used and the statistical parameters indicating the model's predictive power (e.g., R², RMSE). springernature.commdpi.com
Due to the limited specific computational studies found directly addressing C.I. Direct Red 233 in the search results, detailed, compound-specific data tables for each computational method outlined could not be fully generated. The information presented reflects the general approaches and findings observed in computational studies of similar azo dyes.
Future Research Directions and Sustainable Practices
Development of Novel Eco-friendly Synthesis Routes
The traditional synthesis of azo dyes, including some direct reds, can involve hazardous chemicals and generate problematic byproducts. nih.gov Future research aims to develop novel synthesis routes for C.I. Direct Red 233 that utilize greener chemistry principles. This includes exploring alternative reagents, catalysts, and processes that reduce or eliminate the use of toxic substances, minimize waste generation, and consume less energy. The development of environmentally friendly direct dyes is an active area, with research focusing on structures that are less harmful and have higher fixation rates to reduce dye loss in effluent. colorfuldyes.comgoogle.com
Engineering of Advanced Materials for Enhanced Dye Removal
Efficient removal of C.I. Direct Red 233 from wastewater is crucial for mitigating its environmental impact. Research is ongoing to engineer advanced materials with enhanced adsorption capacities and removal efficiencies for direct dyes. Various adsorbents, including activated carbon, metal-oxide-based materials, carbon-based materials (like carbon nanotubes and graphene oxide composites), bio-adsorbents, metal-organic frameworks (MOFs), and polymer-based materials, are being investigated. rsc.org These materials offer advantages such as high surface area, multiple functionalities, and potential for regeneration. For instance, modified rice husk has shown promise as an adsorbent for direct dyes like Congo Red (C.I. Direct Red 28), demonstrating significant adsorption capacity. researchgate.netmdpi.com
Interactive Table 1: Adsorption Capacities of Selected Materials for Direct Dyes
| Adsorbent Material | Target Dye | Adsorption Capacity (mg/g) | Reference |
| Amberlyst A21 (Anion Exchange Resin) | C.I. Direct Red 23 | 271.1 | nih.gov |
| Amberlyst A21 (Anion Exchange Resin) | C.I. Direct Orange 26 | 285.6 | nih.gov |
| Raw Marble Powder | Acid Red-1 | ~95 | icm.edu.pl |
| Modified Rice Husk | Congo Red | 93.8 | researchgate.net |
| Activated Sludge (at pH 2, 20°C) | Reactive Dyes | 116 | iwaponline.com |
| Carbon Nanotubes | CI Reactive Red 2 | 44.64 | rsc.org |
Note: Adsorption capacities can vary significantly based on experimental conditions such as initial dye concentration, pH, temperature, and contact time.
Advanced oxidation processes (AOPs), often integrated with biological methods, are also being explored for their effectiveness in degrading recalcitrant dye molecules. mdpi.com
Biotechnological Innovations for Efficient Biodegradation
Biodegradation offers an environmentally friendly approach to treat dye-containing wastewater. Research focuses on identifying and engineering microorganisms and enzymes capable of efficiently degrading C.I. Direct Red 233. While some direct dyes, like C.I. Direct Red 28 (Congo Red), have shown resistance to aerobic biodegradation, they can be rapidly biodegraded under anaerobic conditions. nih.gov Studies have demonstrated the ability of various microbial strains and fungal enzymes, such as peroxidases and azo reductases, to decolorize and degrade azo dyes. mdpi.comnih.govresearchgate.netmdpi.com Future work involves optimizing microbial consortia and enzymatic processes for the specific breakdown of C.I. Direct Red 233 and its potential metabolites. nih.gov
Interactive Table 2: Microbial and Enzymatic Decolorization of Azo Dyes
| Microorganism/Enzyme | Target Dye(s) | Decolorization Efficiency (%) | Time (h) | Reference |
| Aspergillus oryzae (pellet form) | Direct Red 23, Direct Violet 51 | Effective biosorption & reduction | - | mdpi.com |
| Halophilic/Halotolerant Microflora | Congo Red, Direct Black G, Amaranth, Methyl Orange, Methyl Red | >95 (for all tested dyes) | 24 | nih.gov |
| Scytalidium thermophilum laccase | Congo Red | 57 (Decolorisation rate mg/h/U) | - | researchgate.net |
| Alcaligenes faecalis | CI Direct Blue 201 | 100 | 60 | tci-thaijo.org |
| Micrococcus luteus | CI Direct Blue 201 | 100 | 64 | tci-thaijo.org |
| Staphylococcus warneri | CI Direct Blue 201 | 100 | 72 | tci-thaijo.org |
Note: Decolorization efficiency and time can vary depending on dye concentration, microbial strain, enzyme activity, and environmental conditions.
Circular Economy Approaches in Dye Production and Wastewater Management
Implementing circular economy principles in the context of C.I. Direct Red 233 involves minimizing waste generation, maximizing resource efficiency, and exploring opportunities for reuse and recycling. This includes optimizing dyeing processes to increase dye fixation rates and reduce the amount of unfixed dye discharged in wastewater. ijerd.com Research is also focusing on recovering valuable resources from dye wastewater, such as water and salts, for reuse in the dyeing process. mdpi.com Utilizing waste materials, like rice husk, as adsorbents for dye removal exemplifies a circular economy approach by transforming waste into a valuable resource for wastewater treatment. researchgate.netmdpi.com
Q & A
Q. Q1. How can the synthesis of C.I.Direct Red 233 be optimized to improve yield and purity while minimizing byproducts?
Methodological Answer:
- Experimental Design: Use factorial design (e.g., Taguchi method) to test variables like reaction temperature, pH, and reagent molar ratios. Monitor purity via HPLC and characterize byproducts with LC-MS .
- Data Analysis: Apply ANOVA to identify significant factors affecting yield and byproduct formation. Compare results with thermodynamic simulations (e.g., Gaussian software) to validate reaction pathways .
- Key Challenge: Address contradictions between empirical yields and computational predictions by revisiting solvent effects or catalyst interactions .
Q. Q2. What spectroscopic techniques are most effective for characterizing the structural stability of this compound under varying environmental conditions?
Methodological Answer:
- Technique Selection: Combine UV-Vis spectroscopy (for chromophore stability), FTIR (to track functional groups), and NMR (to detect structural degradation). Use accelerated aging tests (e.g., exposure to UV light, humidity) .
- Data Interpretation: Correlate spectral shifts with degradation mechanisms (e.g., azo bond cleavage). Validate findings with X-ray crystallography for definitive structural confirmation .
- Limitations: Note discrepancies in sensitivity; for example, FTIR may miss minor degradation products detectable via LC-MS .
Advanced Research Questions
Q. Q3. What molecular interactions govern the adsorption efficiency of this compound on cellulose-based substrates, and how can these be modeled computationally?
Methodological Answer:
- Hypothesis Testing: Propose that hydrogen bonding and van der Waals forces dominate adsorption. Test via molecular dynamics simulations (e.g., GROMACS) and compare with experimental adsorption isotherms .
- Experimental Validation: Modify cellulose surface chemistry (e.g., carboxylation) and measure changes in adsorption capacity using quartz crystal microbalance (QCM) .
- Contradiction Resolution: If simulation predicts higher affinity than observed experimentally, investigate solvent polarity or steric hindrance effects .
Q. Q4. How do photocatalytic degradation pathways of this compound vary across different semiconductor catalysts (e.g., TiO₂ vs. ZnO), and what intermediates pose environmental risks?
Methodological Answer:
- Comparative Analysis: Use LC-MS/MS to identify degradation intermediates under UV/visible light with TiO₂ and ZnO catalysts. Quantify toxicity via in silico tools (e.g., TEST software) and bioassays (e.g., Daphnia magna lethality) .
- Mechanistic Insights: Apply density functional theory (DFT) to map electron-transfer pathways and reactive oxygen species (ROS) generation. Cross-validate with ESR spectroscopy .
- Ethical Considerations: Ensure degradation byproducts comply with EPA guidelines; revise catalyst design if carcinogenic intermediates (e.g., aromatic amines) are detected .
Q. Q5. What role do substituent groups in this compound play in its aggregation-induced emission (AIE) properties, and how can this inform the design of novel fluorescent probes?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with modified sulfonic acid groups and test AIE behavior via fluorescence spectroscopy. Use time-resolved fluorescence to assess quantum yield changes .
- Theoretical Framework: Apply frontier molecular orbital (FMO) theory to predict electronic transitions. Compare with experimental Stokes shifts .
- Innovation Gap: Address discrepancies in literature about AIE mechanisms by isolating solvent effects using microfluidic platforms .
Methodological and Ethical Considerations
Q. Q6. How can researchers resolve contradictions in reported molar extinction coefficients (ε) for this compound across different solvents?
Methodological Answer:
- Standardization Protocol: Re-measure ε using a unified calibration curve across solvents (e.g., water, DMSO). Account for solvent polarity via Kamlet-Taft parameters and validate with independent labs .
- Data Harmonization: Use meta-analysis to identify outliers and systematic errors (e.g., spectrophotometer calibration drift) .
- Reporting Standards: Adhere to Beilstein Journal guidelines for detailed experimental conditions to ensure reproducibility .
Q. Q7. What ethical frameworks should guide the disposal of this compound in laboratory settings to prevent environmental contamination?
Methodological Answer:
- Risk Assessment: Classify waste based on OECD guidelines (e.g., biodegradability, bioaccumulation potential). Use photocatalytic pretreatment to detoxify effluent before disposal .
- Compliance Documentation: Follow REACH regulations for dye disposal and maintain audit trails for regulatory review .
- Ethical Conflict: Balance cost of advanced degradation methods (e.g., ozonation) against environmental impact; prioritize methods with peer-reviewed efficacy data .
Data Interpretation and Publication Standards
Q. Q8. How should researchers address non-reproducible results in studies involving this compound’s pH-dependent solubility?
Methodological Answer:
- Troubleshooting Workflow: Replicate experiments using controlled buffer systems (e.g., Britton-Robinson buffers) and document ionic strength variations. Publish raw data in supplementary materials for peer verification .
- Collaborative Resolution: Engage in open science platforms (e.g., OSF) to crowdsource reproducibility checks and identify overlooked variables (e.g., trace metal contamination) .
Q. Q9. What criteria determine the inclusion/exclusion of this compound datasets in meta-analyses of azo dye toxicity?
Methodological Answer:
- Quality Control: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to filter studies. Exclude datasets lacking LC-MS validation or proper controls .
- Bias Mitigation: Use PRISMA guidelines for systematic reviews and report heterogeneity metrics (e.g., I² statistic) .
Cross-Disciplinary Applications
Q. Q10. How can machine learning models predict the carcinogenicity of this compound derivatives using limited training data?
Methodological Answer:
- Algorithm Selection: Train generative adversarial networks (GANs) on PubChem datasets to predict toxicity. Validate with Ames test data and SHAP analysis for interpretability .
- Data Limitations: Address overfitting by augmenting data with synthetic analogs and applying transfer learning from related azo dyes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
